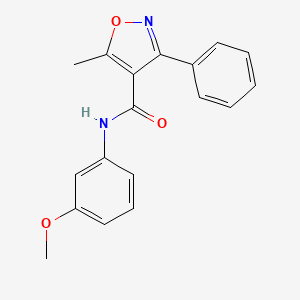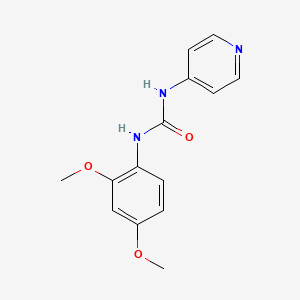
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea, also known as DPU-1, is a small molecule inhibitor that has been widely used in scientific research. It was designed to target protein kinases, which are enzymes that play a crucial role in cell signaling pathways. DPU-1 has been shown to inhibit the activity of several protein kinases, including JNK, p38, and ERK1/2.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been used in a variety of scientific research applications, including cancer research, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been studied for its potential to treat Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. Specifically, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea targets the ATP-binding pocket of these enzymes, preventing them from phosphorylating downstream targets. This leads to a disruption of cell signaling pathways, which can result in cell death or reduced cell proliferation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to have several biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific kinases in cell signaling pathways. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has been shown to have low toxicity, making it a safe choice for in vitro and in vivo experiments.
One limitation of using N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea has a relatively short half-life, which can limit its effectiveness in some studies.
Orientations Futures
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. In addition, researchers are exploring the use of N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea in combination with other drugs to enhance its effectiveness. Finally, there is interest in developing new inhibitors that are more potent and specific than N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea.
Méthodes De Synthèse
The synthesis of N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea involves several steps, starting with the reaction of 2,4-dimethoxyaniline with 4-chloropyridine to form N-(2,4-dimethoxyphenyl)-4-chloropyridin-2-amine. This intermediate is then reacted with potassium cyanate to form N-(2,4-dimethoxyphenyl)-N'-4-pyridinylurea. The final product is obtained through purification and characterization.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-11-3-4-12(13(9-11)20-2)17-14(18)16-10-5-7-15-8-6-10/h3-9H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDWRBYTYNJEPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-pyridin-4-ylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(5-bromo-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5811595.png)
![6-acetyl-2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5811596.png)

![N-(2-furylmethyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5811606.png)

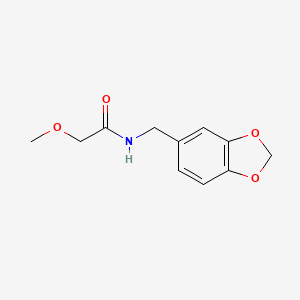
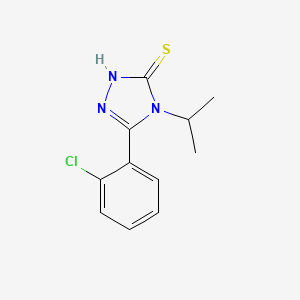
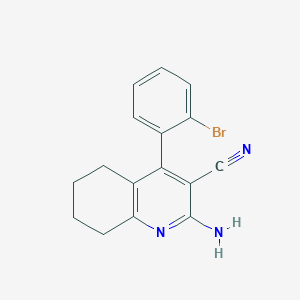
methanone](/img/structure/B5811631.png)
![6-(4-fluorophenyl)-2,3-dihydropyrazolo[1,5-a]thieno[3,2-d]pyrimidin-9-ol](/img/structure/B5811634.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5811636.png)
